Benserazide Hydrochloride

Description

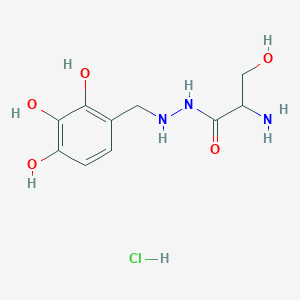

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFCBIUXQQYDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045412 | |

| Record name | Benserazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14919-77-8 | |

| Record name | Benserazide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benserazide hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENSERAZIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benserazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSERAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benserazide Hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to Benserazide Hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Structure and Identification

This compound is the hydrochloride salt of benserazide, a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor. Its primary use is in combination with levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral decarboxylation of levodopa to dopamine, benserazide increases the central nervous system availability of levodopa.

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

A logical diagram illustrating the synthesis pathway is provided below.

Caption: Simplified synthesis pathway of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClN₃O₅ |

| Molecular Weight | 293.7 g/mol [1][2] |

| CAS Number | 14919-77-8[1][3][4][5] |

| IUPAC Name | (RS)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride[5][6] |

| Appearance | White to off-white or grayish-white crystalline solid.[1][3] |

| Melting Point | Approximately 146-148 °C.[6] |

| Solubility | Freely soluble in water, soluble in methanol, and practically insoluble in ethanol and acetone.[1][6][7] |

| pKa | Data not consistently available in the searched literature. Determination via potentiometric titration is recommended. |

| pH (1% solution in water) | 4.0 - 5.0.[1][7] |

Experimental Protocols

This section provides detailed methodologies for the determination of key properties and for the analysis of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the general method described in the United States Pharmacopeia (USP).

Apparatus:

-

Melting point apparatus with a heating block and a means for controlled heating.

-

Capillary tubes (closed at one end).

-

Thermometer calibrated for melting point determination.

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of 10°C/minute until the temperature is approximately 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/minute.

-

Observation: Record the temperature at which the substance is first observed to melt (the point of collapse) and the temperature at which it becomes completely liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

This protocol follows the general principles of the shake-flask method for determining equilibrium solubility.

Apparatus:

-

Mechanical shaker or agitator.

-

Constant temperature water bath or incubator.

-

Centrifuge.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This is a representative isocratic RP-HPLC method for the analysis of this compound.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the content of this compound in the sample by comparing the peak area with that of the standard. Impurities can be quantified based on their peak areas relative to the main peak.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

Mechanism of Action: DOPA Decarboxylase Inhibition

This compound exerts its therapeutic effect by inhibiting the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase. This enzyme is responsible for the conversion of L-DOPA to dopamine. Since benserazide does not cross the blood-brain barrier, it primarily acts on peripheral DDC. This prevents the premature conversion of L-DOPA to dopamine in the periphery, thereby increasing the amount of L-DOPA that can enter the central nervous system, where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease.

The signaling pathway is depicted in the diagram below.

Caption: Mechanism of action of Benserazide in inhibiting peripheral DOPA decarboxylase.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Method for analyzing benserazide impurity A in levodopa and this compound compound preparation - Eureka | Patsnap [eureka.patsnap.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Improved HPLC method for determination of related substances in b...: Ingenta Connect [ingentaconnect.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Synthetic method for intermediate of this compound (2014) | Xiong Qingsheng | 2 Citations [scispace.com]

- 7. CN104788338A - Preparation method of this compound - Google Patents [patents.google.com]

The Pharmacokinetics and Pharmacodynamics of Benserazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral decarboxylation of levodopa to dopamine, benserazide increases the central bioavailability of levodopa, allowing for a reduction in the required dose and mitigating peripheral side effects. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of benserazide, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and metabolic pathways.

Pharmacodynamics: Mechanism of Action

Benserazide's primary pharmacodynamic effect is the inhibition of AADC, the enzyme responsible for the conversion of levodopa to dopamine.[1] Crucially, benserazide does not cross the blood-brain barrier, restricting its inhibitory action to the periphery.[2] This selective inhibition prevents the premature conversion of levodopa to dopamine in peripheral tissues, which would otherwise lead to side effects like nausea, vomiting, and cardiac arrhythmias.[1][3] Consequently, a larger proportion of administered levodopa can reach the central nervous system (CNS), where it is converted to dopamine to replenish depleted stores in the striatum of patients with Parkinson's disease.[1][2] Benserazide itself has no intrinsic antiparkinsonian activity when administered alone.[1]

The active metabolite of benserazide, trihydroxybenzylhydrazine (Ro 04-5127), is a potent inhibitor of AADC and is largely responsible for the protective effect on levodopa.[1][3] The co-administration of benserazide with levodopa leads to a significant increase in the systemic exposure to levodopa.[4]

Signaling Pathway: Inhibition of Peripheral Levodopa Decarboxylation

Pharmacokinetics

Absorption

Following oral administration, approximately 66% to 74% of a benserazide dose is absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within one hour of oral administration.[1][3][5] Food can reduce and delay the absorption of levodopa when co-administered with benserazide.[6]

Distribution

Readily accessible data regarding the volume of distribution of benserazide is not widely available.[3] Benserazide exhibits 0% protein binding.[3] In animal studies, at high doses (e.g., 50 mg/kg i.p. in rats), benserazide can cross the blood-brain barrier and inhibit central AADC activity.[7]

Metabolism

Benserazide is extensively metabolized, primarily in the intestinal mucosa and the liver, through hydroxylation to its active metabolite, trihydroxybenzylhydrazine (Ro 04-5127).[1][3] This metabolite is a potent inhibitor of AADC and is believed to be the primary agent protecting levodopa from peripheral decarboxylation.[3]

Metabolic Pathway of Benserazide

Excretion

Benserazide is rapidly excreted, primarily in the form of its metabolites, in the urine.[3] The majority of urinary excretion occurs within the first 6 hours of administration, with 85% of urinary excretion completed within 12 hours.[3]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for benserazide and levodopa when administered with benserazide.

Table 1: Pharmacokinetic Parameters of Benserazide in Beagle Dogs (Intragastric Administration) [8]

| Parameter | Value (Mean ± SD) |

| Cmax (μg/mL) | 0.02 ± 0.01 |

| Tmax (h) | 0.75 ± 0.00 |

| t1/2(β) (h) | 2.28 ± 0.57 |

| AUC0-∞ (h·μg/mL) | 0.04 ± 0.01 |

| MRT (h) | 2.61 ± 0.39 |

Table 2: Pharmacokinetic Parameters of Levodopa Co-administered with Benserazide in Beagle Dogs (Intragastric Administration) [8]

| Parameter | Value (Mean ± SD) |

| Cmax (μg/mL) | 55.21 ± 13.92 |

| Tmax (h) | 0.67 ± 0.14 |

| t1/2(β) (h) | 1.78 ± 0.24 |

| AUC0-∞ (h·μg/mL) | 74.60 ± 12.16 |

| MRT (h) | 1.78 ± 0.06 |

Table 3: Effect of Benserazide Dose on Levodopa and 3-O-Methyldopa (3-OMD) AUC in Healthy Male Subjects [9]

| Benserazide Dose (three times daily) | Levodopa AUC (mg·L⁻¹·h) | 3-OMD AUC (mg·L⁻¹·h) |

| Control | 1.2 | 7.4 |

| 100-200 mg | 5.9 | - |

| 200 mg | - | 106 |

Experimental Protocols

Quantification of Benserazide in Plasma Samples

A common method for the quantification of benserazide in plasma is Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-UPLC-MS/MS).[10]

-

Sample Preparation: Protein precipitation of plasma samples (e.g., 30 µL) is performed.[10]

-

Chromatography: HILIC-UPLC is used for chromatographic separation to achieve good retention for the hydrophilic benserazide and separate it from endogenous interferences.[10]

-

Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection.[10]

-

Calibration Range: A typical linear calibration range is from 1.0 ng/mL to 1000 ng/mL.[10]

Animal Pharmacokinetic Studies

-

Animal Model: Male Wistar rats or Beagle dogs are commonly used.[4][8]

-

Drug Administration: A single oral or intragastric dose is administered. For example, in rats, a single oral dose of 20 mg/kg benserazide and 80 mg/kg levodopa has been used.[4] In Beagle dogs, intragastric administration has been employed.[8]

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analysis: Plasma concentrations of benserazide, its metabolite Ro 04-5127, levodopa, and its metabolite 3-O-methyldopa (3-OMD) are determined using a validated analytical method like HPLC-ESI-MS/MS.[8]

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters.[4]

Experimental Workflow: Animal Pharmacokinetic Study

Conclusion

This compound is an effective peripheral AADC inhibitor that plays a crucial role in the management of Parkinson's disease by enhancing the central bioavailability of levodopa. Its pharmacokinetic profile is characterized by rapid absorption and metabolism to its active form, trihydroxybenzylhydrazine. Understanding the interplay between the pharmacokinetics and pharmacodynamics of benserazide and levodopa is essential for optimizing therapeutic strategies and for the development of future antiparkinsonian drugs. The experimental methodologies outlined in this guide provide a framework for researchers engaged in the preclinical and clinical evaluation of such compounds.

References

- 1. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benserazide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docetp.mpa.se [docetp.mpa.se]

- 6. mims.com [mims.com]

- 7. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a quantitative bioanalytical method for the assessment of benserazide pharmacokinetics in pre-clinical studies | NIH Research Festival [researchfestival.nih.gov]

Benserazide Hydrochloride: A Comprehensive Technical Guide on its Function as a DOPA Decarboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AAAD), commonly known as DOPA decarboxylase (DDC), inhibitor. It serves as a critical adjunct in the treatment of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA). By inhibiting the peripheral conversion of Levodopa to dopamine, this compound significantly increases the bioavailability of Levodopa in the central nervous system (CNS), thereby enhancing its therapeutic efficacy and reducing peripheral side effects. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, clinical efficacy, and experimental protocols related to this compound as a DDC inhibitor.

Mechanism of Action

Benserazide's therapeutic action is indirect and synergistic with Levodopa. Levodopa is the metabolic precursor to dopamine, the neurotransmitter depleted in Parkinson's disease.[1] When administered alone, Levodopa is extensively metabolized to dopamine in the peripheral tissues by DDC.[2] This peripheral conversion limits the amount of Levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain, where it is needed. Furthermore, the resulting high levels of peripheral dopamine are associated with adverse effects such as nausea, vomiting, and cardiovascular complications.[3]

This compound itself is a prodrug that is hydrolyzed in the intestinal mucosa and liver to its active metabolite, trihydroxybenzylhydrazine.[3] This metabolite is a potent, irreversible inhibitor of DOPA decarboxylase.[4][5] Crucially, Benserazide and its active metabolite do not readily cross the blood-brain barrier, ensuring that the inhibition of DDC is primarily confined to the periphery.[1] This selective peripheral inhibition allows for a higher concentration of Levodopa to reach the brain, where it can be converted to dopamine to alleviate the motor symptoms of Parkinson's disease.[1][3]

dot

Caption: Mechanism of Benserazide in Levodopa Therapy.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic parameters of Benserazide are crucial for understanding its clinical utility. The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Benserazide in Beagle Dogs (Single Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (µg/mL) | 0.02 ± 0.01 | [6] |

| Tmax (h) | 0.75 ± 0.00 | [6] |

| AUC0-∞ (h·µg/mL) | 0.04 ± 0.01 | [6] |

| t1/2(β) (h) | 2.28 ± 0.57 | [6] |

| MRT (h) | 2.61 ± 0.39 | [6] |

Table 2: Pharmacokinetic Parameters of Levodopa Co-administered with Benserazide in Healthy Human Volunteers

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| Levodopa/Benserazide | 512 ± 139 (µmol·hr/L) | 0.60 ± 0.21 | 391 ± 49 (µmol·hr/L) | 0.81 ± 0.21 | [6] |

| Levodopa/Benserazide | 2462.02 (Geometric Mean) | ~1.0 | 3878.04 (Geometric Mean) | Not Reported | [7] |

Note: Direct pharmacokinetic data for Benserazide in humans is limited in some studies as its plasma levels can be very low and difficult to detect. The effect of Benserazide is often inferred from the pharmacokinetics of Levodopa.

Clinical Efficacy: Improvement in UPDRS Scores

The Unified Parkinson's Disease Rating Scale (UPDRS) is a standard for assessing the severity of Parkinson's disease. The following table presents the observed improvements in motor function (UPDRS Part III) from clinical trials of Levodopa/Benserazide.

Table 3: Clinical Efficacy of Levodopa/Benserazide in Parkinson's Disease Patients

| Study Population | Intervention | Baseline UPDRS III (Mean ± SD) | Change in UPDRS III (Mean ± SD) | % Improvement | Reference |

| Patients with motor fluctuations | Levodopa/Benserazide Dispersible Tablet | Not Reported | -3.08 ± 7.23 | Not Reported | [7] |

| Patients with motor fluctuations | Levodopa/Benserazide Regular Tablet | Not Reported | -1.89 ± 4.76 | Not Reported | [7] |

| Patients with Parkinsonism | Levodopa/Benserazide | 45.1 ± 15.3 (OFF state) | -11.9 | 27.0 ± 20.1 | [8] |

| Patients with probable PD | Levodopa/Benserazide | Not Reported | Not Reported | ~27.3% | [9] |

| De novo PD patients (unmedicated) | Natural Progression | Not Reported | +4.02 points/year | Not Applicable | [10] |

| De novo PD patients (medicated) | Dopaminergic Therapy | Not Reported | +1.77 points/year | Not Applicable | [10] |

Experimental Protocols

In Vitro DOPA Decarboxylase (DDC) Inhibition Assay

While a specific protocol for Benserazide is not detailed in the provided results, a general spectrophotometric assay for DDC activity is commonly employed.

Objective: To determine the inhibitory potential of a compound (e.g., trihydroxybenzylhydrazine) on DDC activity.

Principle: The assay measures the rate of conversion of a DDC substrate (e.g., L-DOPA) to its product. The decrease in the rate of product formation in the presence of an inhibitor is used to quantify the inhibition.

Materials:

-

Purified DDC enzyme

-

L-DOPA (substrate)

-

Pyridoxal 5'-phosphate (PLP, a cofactor for DDC)

-

Inhibitor compound (e.g., trihydroxybenzylhydrazine)

-

Buffer solution (e.g., Bis-Tris-propane)

-

Spectrophotometer

Procedure (General Outline):

-

Prepare a reaction mixture containing the buffer, PLP, and the DDC enzyme.

-

Add varying concentrations of the inhibitor compound to the reaction mixture and pre-incubate for a specified time.

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The product of the reaction may have a different absorbance spectrum than the substrate.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, the Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[4]

dot

Caption: A typical workflow for an in vitro DDC inhibition assay.

Pharmacokinetic Study Protocol in Humans

Objective: To determine the pharmacokinetic profile of Levodopa when co-administered with Benserazide.

Design: Typically a single-dose, randomized, open-label, crossover study in healthy volunteers.

Procedure:

-

Subject Recruitment: A cohort of healthy male and/or female volunteers are enrolled.

-

Dosing: Subjects receive a single oral dose of a Levodopa/Benserazide formulation (e.g., 200 mg Levodopa / 50 mg Benserazide) after an overnight fast.

-

Blood Sampling: Blood samples are collected at pre-defined time points before and after dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Levodopa and sometimes Benserazide are quantified using a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

dot

Caption: Workflow for a human pharmacokinetic study of Levodopa/Benserazide.

Conclusion

This compound, through its active metabolite trihydroxybenzylhydrazine, is a cornerstone in the management of Parkinson's disease. Its role as a peripheral DOPA decarboxylase inhibitor is well-established, leading to increased central bioavailability of Levodopa and a subsequent improvement in motor symptoms, as evidenced by significant changes in UPDRS scores. The pharmacokinetic profile of the co-administered drugs has been characterized through rigorous experimental protocols, primarily relying on sensitive HPLC-MS/MS methods for quantification. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data and methodologies that underpin the clinical use of this compound. Further research into novel, selective DDC inhibitors continues to be an active area of investigation, aiming to further optimize the treatment of Parkinson's disease.

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and pharmacokinetics equivalence of multiple doses of levodopa benserazide generic formulation vs the originator (Madopar) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Parkinson's Disease Composite Scale Is Adequately Responsive to Acute Levodopa Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvement by Medication Less than Expected in Parkinson's Disease: Blinded Evaluation of Levodopa Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progression of MDS‐UPDRS Scores Over Five Years in De Novo Parkinson Disease from the Parkinson's Progression Markers Initiative Cohort - PMC [pmc.ncbi.nlm.nih.gov]

Role of Benserazide Hydrochloride in dopamine metabolism

An In-depth Technical Guide on the Role of Benserazide Hydrochloride in Dopamine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, more commonly known as DOPA decarboxylase (DDC) inhibitor.[1][2] It is a cornerstone in the management of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA), the metabolic precursor to dopamine.[3][4] Benserazide's primary role is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[5][6] Since benserazide itself does not cross the blood-brain barrier, this selective peripheral inhibition allows a greater proportion of administered L-DOPA to reach the central nervous system (CNS), where it can be converted to dopamine to replenish depleted stores in the striatum.[1][7] This targeted action enhances the therapeutic efficacy of L-DOPA and significantly reduces its peripheral side effects, such as nausea, vomiting, and cardiac arrhythmias.[3][8] This guide provides a detailed examination of benserazide's mechanism of action, its effects on central and peripheral dopamine metabolism, relevant dopaminergic signaling pathways, and the experimental protocols used to elucidate its function.

Introduction: Dopamine Metabolism and Parkinson's Disease

Dopamine is a critical catecholamine neurotransmitter involved in motor control, motivation, and reward.[9] It is synthesized in the brain from the amino acid L-tyrosine through a two-step process: L-tyrosine is converted to L-DOPA by tyrosine hydroxylase, and L-DOPA is then decarboxylated to dopamine by DOPA decarboxylase (DDC).[9] Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency in the striatum.[5][10]

The primary therapeutic strategy for Parkinson's disease is dopamine replacement, most commonly through the administration of its precursor, L-DOPA.[6][11] However, when administered alone, L-DOPA is extensively metabolized to dopamine in the periphery by DDC enzymes present in the gut, liver, and other tissues.[8][12] This peripheral conversion, which can account for up to 95% of the administered dose, prevents most of the L-DOPA from reaching the brain and causes significant adverse effects due to high levels of circulating dopamine.[8][12]

The Role of this compound

To overcome the challenge of peripheral L-DOPA metabolism, it is co-formulated with a peripheral DDC inhibitor like benserazide.[4][6] Benserazide is a hydrazide derivative that potently inhibits the DDC enzyme.[5] Crucially, benserazide is a polar molecule and does not readily cross the blood-brain barrier.[1] This ensures that its inhibitory action is confined to the periphery, allowing DDC within the CNS to remain active and convert the protected L-DOPA into dopamine where it is needed.[5][7] Benserazide itself has no antiparkinsonian effects when administered alone.[2][5]

Mechanism of Action

Benserazide's therapeutic effect is synergistic with L-DOPA, focusing on optimizing its delivery to the brain.[1] The mechanism involves the selective inhibition of peripheral DDC, which has profound effects on L-DOPA's bioavailability and metabolism.

Dopamine Synthesis and Benserazide's Point of Intervention

The synthesis of dopamine is a fundamental pathway in neuroscience. Benserazide intervenes at the final step of this synthesis in the periphery.

Caption: Dopamine synthesis pathway and the inhibitory action of Benserazide.

Compartmental Mechanism of Action of L-DOPA and Benserazide

The co-administration of L-DOPA and benserazide is a classic example of targeted drug delivery, leveraging the physiological barrier of the BBB.

Caption: Compartmental inhibition of DDC by Benserazide.

Pharmacokinetics and Metabolism

Benserazide is hydrolyzed in the intestinal mucosa and the liver to its active metabolite, trihydroxybenzylhydrazine, which is a potent inhibitor of DDC.[3][5] Studies in Beagle dogs following intragastric administration of levodopa/benserazide tablets showed a time to maximum plasma concentration (Tmax) of 0.75 hours and a half-life (t1/2) of 2.28 hours for benserazide.[13] The drug is rapidly excreted, primarily in the form of metabolites, within the first 6 hours of administration.[3]

Quantitative Analysis of Benserazide's Effects

The co-administration of benserazide significantly alters the pharmacokinetics of L-DOPA and its metabolites. Clinical and preclinical studies have quantified these effects.

Impact on L-DOPA Metabolites in Humans

A study in healthy male subjects investigated the pharmacodynamics of multiple-dose benserazide regimens. The results demonstrate a clear dose-dependent effect on the plasma levels of L-DOPA and its metabolites.[14]

| Benserazide Dose (three times daily) | Endogenous Levodopa (increase from baseline) | Endogenous 3-OMD* (increase from baseline) | Exogenous Levodopa AUC** (mg l⁻¹ h) | Exogenous 3-OMD* AUC** (mg l⁻¹ h) |

| Control (0 mg) | - | - | 1.2 | 7.4 |

| 5 mg | - | - | - | - |

| 12.5 mg | - | - | - | - |

| 25 mg | - | - | - | - |

| 50 mg | - | - | - | - |

| 100 mg | Increased | Increased | 5.9 | - |

| 200 mg | Up to 52 µg l⁻¹ | Up to 0.50 mg l⁻¹ | 5.9 | 106 |

| *3-O-methyldopa, a metabolite of L-DOPA via the COMT pathway. | ||||

| **Area Under the Curve, after administration of 250 mg levodopa. | ||||

| (Data synthesized from Dingemanse et al., 1997)[14] |

Effects on Central AADC Activity and Dopamine Levels in Rats

While primarily a peripheral inhibitor, studies in animal models show that higher doses of benserazide can inhibit central DDC activity. A study using 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, investigated the central effects of benserazide.[15]

| Benserazide Dose (mg/kg) | Peak Extracellular Dopamine Level (vs. L-DOPA alone) | Time to Peak Dopamine Level | Striatal AADC Activity (vs. control) |

| 5 | Identical Increase | Prolonged (dose-dependently) | No significant decrease |

| 10 | Identical Increase | Significantly Prolonged | Significant Decrease |

| 50 | Identical Increase | Significantly Prolonged | Significant Decrease |

| (Data synthesized from Iwatsubo et al., 1996)[15] |

These results suggest that while benserazide at higher doses can reduce central AADC activity, it also prolongs the presence of L-DOPA, leading to a sustained conversion to dopamine.[15] Another study confirmed that at a dose of 50 mg/kg, benserazide decreased striatal dopamine levels and prevented the L-DOPA-induced increase, highlighting the importance of dose selection in experimental studies.[16]

Role in Dopaminergic Signaling

Long-term L-DOPA therapy can lead to motor complications like dyskinesia. Research suggests that the pulsatile stimulation of dopamine receptors contributes to these complications. One study in a rat model of Parkinson's disease found that a continuous delivery system of L-DOPA/benserazide loaded microspheres could alleviate L-DOPA-induced dyskinesia.[17] This effect was linked to the prevention of aberrant activation of the D1 receptor (D1R)/Shp-2/ERK1/2 signaling pathway, suggesting that the mode of L-DOPA delivery, modulated by benserazide, has significant downstream effects on neuronal signaling.[17]

Caption: D1R/Shp-2/ERK1/2 signaling in L-DOPA-induced dyskinesia.

Experimental Protocols

The following are summaries of key experimental methodologies used to study the effects of benserazide.

6-Hydroxydopamine (6-OHDA) Animal Model of Parkinson's Disease

This protocol creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.[18][19]

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

-

Procedure: Adult male Wistar rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull to target a specific brain region (e.g., the striatum or medial forebrain bundle). 6-hydroxydopamine, a neurotoxin selective for catecholaminergic neurons, is slowly infused.[15]

-

Validation: After a recovery period (typically 2-3 weeks), the extent of the dopamine lesion is confirmed behaviorally, often by measuring rotational behavior induced by a dopamine agonist like apomorphine.[18]

-

Application: This model is used to test the efficacy of anti-parkinsonian drugs, including L-DOPA and benserazide combinations.[15][19]

In Vivo Microdialysis

This technique is used to measure the concentrations of extracellular molecules, such as dopamine and its metabolites, in the brains of living animals.[15]

-

Procedure: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal (often a 6-OHDA lesioned rat). Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe. Neurotransmitters and metabolites from the extracellular space diffuse across the membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.[15][16]

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), to quantify the levels of dopamine, L-DOPA, and other metabolites.[20]

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This assay measures the enzymatic activity of DDC in tissue samples.[15]

-

Procedure: Following an experiment, animals are euthanized, and the brain is rapidly removed and dissected to isolate the region of interest (e.g., striatum). The tissue is homogenized in a buffer solution. The homogenate is then incubated with a known concentration of the substrate, L-DOPA. The reaction is stopped after a set time.

-

Analysis: The amount of dopamine produced is quantified, typically by HPLC-ED. The enzyme activity is expressed as the amount of dopamine produced per unit of time per amount of protein in the tissue sample.[15]

Conclusion

This compound plays an indispensable role in modern therapy for Parkinson's disease. By selectively inhibiting peripheral DOPA decarboxylase, it acts as a crucial enhancer for L-DOPA, increasing its central bioavailability and mitigating debilitating peripheral side effects.[3][5] This targeted mechanism allows for lower, more effective dosing of L-DOPA.[21] Quantitative studies have clearly demonstrated its dose-dependent effects on L-DOPA pharmacokinetics and dopamine metabolism.[14][15] While primarily acting peripherally, research professionals must remain aware of its potential to influence central DDC activity at higher, non-clinical doses.[16] Understanding the intricate interplay between benserazide, L-DOPA, and downstream dopaminergic signaling pathways is essential for developing improved therapeutic strategies that maximize efficacy and minimize long-term complications such as dyskinesia.[17]

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. benserazide [drugcentral.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medschool.co [medschool.co]

- 8. proteopedia.org [proteopedia.org]

- 9. Dopamine - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-DOPA - Wikipedia [en.wikipedia.org]

- 12. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Levodopa/Benserazide Loaded Microspheres Alleviate L-dopa Induced Dyskinesia through Preventing the Over-Expression of D1R/Shp-2/ERK1/2 Signaling Pathway in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of benserazide on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [The combined treatment of Parkinson's disease with L-dopa plus decarboxylase inhibitors (carbidopa, benserazide) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Effects of Benserazide Hydrochloride on Neurotransmitter Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of benserazide hydrochloride on neurotransmitter levels, with a primary focus on its role as a peripheral DOPA decarboxylase inhibitor in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease. This document synthesizes key findings from preclinical studies, detailing the mechanism of action, quantitative effects on major neurotransmitters, and the experimental protocols used to derive these data.

Core Mechanism of Action

This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. AADC is the enzyme responsible for the conversion of L-DOPA to dopamine. When L-DOPA is administered alone to treat the dopamine deficiency characteristic of Parkinson's disease, a significant portion is decarboxylated to dopamine in the peripheral tissues before it can cross the blood-brain barrier[1]. This peripheral conversion leads to undesirable side effects and reduces the bioavailability of L-DOPA in the central nervous system (CNS), where it is needed to replenish dopamine levels.

Benserazide, which does not readily cross the blood-brain barrier, inhibits this peripheral AADC activity. By doing so, it increases the plasma concentration and half-life of L-DOPA, allowing a greater amount to reach the brain[2]. Once in the CNS, L-DOPA is converted to dopamine by central AADC, thereby increasing dopaminergic neurotransmission in the striatum.

Quantitative Effects on Neurotransmitter Levels

The co-administration of benserazide with L-DOPA has a profound and selective impact on neurotransmitter levels, primarily on dopamine. The effects on other neurotransmitters such as serotonin and norepinephrine are less direct and are an area of ongoing research.

Dopamine

The primary and most significant effect of benserazide, when administered with L-DOPA, is a marked increase in extracellular dopamine levels in the striatum, the brain region most affected by dopamine depletion in Parkinson's disease.

| Treatment Group | Brain Region | Dosage | Peak Dopamine Increase (vs. Lesioned Control) | Time to Peak | Reference |

| L-DOPA + Benserazide | Striatum (6-OHDA lesioned rats) | L-DOPA: 6 mg/kg; Benserazide: 15 mg/kg | Approx. 200% | Not Specified | [3] |

| L-DOPA + Benserazide | Striatum (6-OHDA lesioned rats) | L-DOPA: 12.5 mg/kg; Benserazide: 10 mg/kg | Dose-dependent increase in contraversive rotation (indirect measure of DA increase) | Not Specified | [4] |

| L-DOPA + Benserazide | Striatum (6-OHDA lesioned rats) | L-DOPA: Not Specified; Benserazide: 5, 10, 50 mg/kg | Identical increase across doses | Prolonged with increasing benserazide dose | [5] |

| L-DOPA + Benserazide | Striatum (X-irradiated rats) | Not Specified | Significant replenishment | Not Specified | [6] |

| L-DOPA + Benserazide | Striatum (MPTP-lesioned rats) | L-DOPA: 200 mg/kg; Benserazide: 50 mg/kg | Restoration of striatal dopamine levels | Not Specified | [7] |

Serotonin and Norepinephrine

The effects of benserazide and L-DOPA on serotonin (5-HT) and norepinephrine (NE) systems are more complex. Chronic L-DOPA treatment has been shown to impact serotonin neurons. Some studies suggest that in the dopamine-depleted brain, serotonin neurons can take up L-DOPA and convert it to dopamine, which is then released. This can lead to alterations in serotonin neuron function and neurotransmitter levels.

| Treatment Group | Brain Region | Neurotransmitter | Observed Effect | Reference |

| Chronic L-DOPA | Prefrontal Cortex | Serotonin (5-HT) | 28% decrease in tissue content | |

| Chronic L-DOPA | Striatum, Substantia Nigra, Hippocampus, Prefrontal Cortex | Serotonin (5-HT) & 5-HIAA | Decrease in extracellular levels | |

| Benserazide alone | Cerebral Cortex | Norepinephrine (NE) | Large reduction in content | |

| Benserazide alone | Hypothalamus | Norepinephrine (NE) & Dopamine (DA) | No significant effect |

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the effects of this compound on neurotransmitter levels.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used animal model to mimic the dopamine depletion seen in Parkinson's disease.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A midline incision is made on the scalp to expose the skull.

-

A small burr hole is drilled over the target brain region, typically the medial forebrain bundle (MFB) or the striatum.

-

6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid in saline) is slowly infused into the target site using a Hamilton syringe. The ascorbic acid is used to prevent the oxidation of 6-OHDA.

-

The injection needle is left in place for a few minutes to allow for diffusion before being slowly withdrawn.

-

The incision is sutured, and the animal is allowed to recover. Lesioning is typically confirmed 2-3 weeks post-surgery through behavioral tests (e.g., apomorphine- or amphetamine-induced rotation) or post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity.

-

In Vivo Microdialysis

This technique is used to sample the extracellular fluid from specific brain regions of awake, freely moving animals to measure neurotransmitter concentrations.

-

Probe Implantation:

-

A guide cannula is stereotaxically implanted above the brain region of interest (e.g., striatum) in the 6-OHDA lesioned rat and secured with dental cement.

-

After a recovery period, a microdialysis probe (with a semi-permeable membrane of a specific length and molecular weight cutoff) is inserted through the guide cannula.

-

-

Perfusion:

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

-

Sample Collection:

-

Neurotransmitters and their metabolites in the extracellular space diffuse across the probe's membrane into the aCSF.

-

The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes) in collection vials, often cooled to prevent degradation of the analytes.

-

-

Drug Administration: Benserazide and L-DOPA are administered systemically (e.g., intraperitoneally) at specified time points during the microdialysis experiment.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method used to separate and quantify neurotransmitters and their metabolites in the collected microdialysate samples.

-

Sample Preparation: Microdialysate samples are often directly injected into the HPLC system or may require minimal processing, such as the addition of an internal standard.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., octanesulfonic acid) is used to separate the different neurotransmitters and metabolites based on their physicochemical properties. The mobile phase is pumped through the column at a constant flow rate.

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through an electrochemical detector.

-

A specific electrical potential is applied to a working electrode (e.g., glassy carbon).

-

Electroactive compounds, such as dopamine, serotonin, and their metabolites, are oxidized or reduced at the electrode surface, generating an electrical current that is proportional to their concentration.

-

-

Quantification: The concentration of each neurotransmitter is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentrations of standards.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of Benserazide with L-DOPA.

Experimental Workflow

Caption: Experimental workflow for assessing benserazide's effects.

This guide provides a foundational understanding for researchers and professionals in drug development. Further investigation into the nuanced effects of benserazide on a wider range of neurotransmitter systems and their metabolites will continue to refine our understanding and therapeutic applications.

References

- 1. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. The acute and long‐term L‐DOPA effects are independent from changes in the activity of dorsal raphe serotonergic neurons in 6‐OHDA lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter signaling pathways required for normal development in Xenopus laevis embryos: a pharmacological survey screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic l-Dopa Decreases Serotonin Neurons in a Subregion of the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-Dopa and Brain Serotonin System Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Benserazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, is clinically established in combination with levodopa for the management of Parkinson's disease (PD).[1] Its primary role is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and mitigating peripheral side effects.[1][2][3] However, emerging evidence suggests that benserazide may possess intrinsic neuroprotective properties independent of its AADC inhibitory function. This technical guide synthesizes current research on the neuroprotective potential of benserazide, focusing on its impact on neuroinflammation, oxidative stress, and α-synuclein pathology. It provides an in-depth overview of experimental data, detailed protocols, and the signaling pathways implicated in its mechanism of action.

Introduction: Beyond AADC Inhibition

While the therapeutic efficacy of benserazide in PD is attributed to its inhibition of peripheral AADC,[1][2] recent studies have uncovered novel mechanisms that position it as a candidate for neuroprotection. These investigations suggest that benserazide's effects extend to modulating key pathological processes in neurodegenerative diseases, including ischemic stroke and potentially other conditions characterized by neuroinflammation and neuronal damage.[4][5][6] This guide explores the evidence supporting these non-canonical roles.

Neuroprotective Mechanisms of Benserazide

Anti-Inflammatory Effects

A significant body of evidence points to benserazide's ability to modulate neuroinflammatory responses, a critical factor in the progression of many neurodegenerative diseases.[7][8]

-

Modulation of Microglia and Macrophages: Benserazide has been shown to influence the polarization of microglia and macrophages, shifting them towards an anti-inflammatory M2 phenotype.[4][5] This is crucial as excessive activation of pro-inflammatory M1 microglia contributes to neuronal damage.[8][9]

-

Inhibition of Neutrophil Activity: In models of ischemic stroke, benserazide significantly reduces the infiltration of neutrophils into the brain parenchyma.[4][5][7] It also attenuates the formation of neutrophil extracellular traps (NETs), which are implicated in exacerbating tissue damage.[4][6][10]

-

Reduction of Pro-inflammatory Mediators: Benserazide treatment has been associated with a decrease in pro-inflammatory factors such as reactive oxygen species (ROS), proteases, and cytokines.[5][6]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a key contributor to neuronal cell death in neurodegenerative disorders.[11][12][13] Benserazide has demonstrated the ability to mitigate oxidative stress through several mechanisms.[10]

-

Reduction of ROS Production: Studies have shown that benserazide can limit the formation of hydroperoxides and superoxides, key components of ROS.[10]

-

Potential Iron Chelation: While not fully elucidated, the structure of benserazide suggests potential iron-chelating properties. Iron can participate in the Fenton reaction, which generates highly toxic hydroxyl radicals. By sequestering excess iron, benserazide may help to reduce this source of oxidative stress.[14][15]

Impact on α-Synuclein Pathology

In the context of Parkinson's disease, the aggregation of α-synuclein into toxic oligomers and fibrils is a central pathological hallmark.[16] Preliminary research suggests that the combination of L-DOPA and benserazide may influence this process.

-

Reduced α-Synuclein Accumulation: In a mouse model, oral administration of L-DOPA with benserazide was found to significantly reduce the accumulation of phosphorylated α-synuclein in the substantia nigra.[17][18] This suggests a potential role in slowing the propagation of α-synuclein pathology.[18][19] It is important to note that these effects were observed with the combination therapy, and the direct contribution of benserazide alone requires further investigation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of benserazide.

Table 1: In Vitro Neuroprotective and Anti-Inflammatory Effects

| Assay/Model | Cell Type | Treatment/Challenge | Benserazide Concentration | Outcome | Reference |

| Neutrophil Toxicity Assay | SH-SY5Y Neuronal Cells | PMA-Activated Neutrophils | 25 µM, 50 µM | Significant decrease in neuronal death | [7] |

| Neuronal Viability Assay | iPSC-Derived Human Neurons | PMA-Activated Neutrophils | Not specified | Alleviated the decrease in neuronal viability | [7][10] |

| NETosis Assay | Isolated Human Neutrophils | PMA Stimulation | 2.5 µM, 5 µM | Attenuated NET formation | [4][7] |

| Chemiluminescence Assay | Human Whole Blood | PMA Stimulation | Dose-dependent | Reduction in chemiluminescence (indicative of reduced respiratory burst) | [7] |

Table 2: In Vivo Neuroprotective Effects in Ischemic Stroke Models (Mice)

| Model | Treatment | Outcome Measure | Result | Reference |

| Transient Cerebral Ischemia | Benserazide (25 mg/kg) | Neurological Deficit Score | Significantly better outcome compared to vehicle | [4][20] |

| Transient Cerebral Ischemia | Benserazide (25 mg/kg) | Body Weight Loss (7 days) | Significantly reduced weight loss compared to vehicle | [20] |

| Transient Cerebral Ischemia | Benserazide (25 mg/kg) | Infarct Volume | Significant reduction in relative infarct volume | [7] |

| Transient Cerebral Ischemia | Benserazide (25 mg/kg) | Gait Analysis (CatWalk) | Improved kinetic motor function (SwingSpeed, StandIndex, MinIntensity) | [7][20] |

Key Experimental Protocols

In Vitro Neutrophil-Mediated Neuronal Toxicity Assay

This protocol is adapted from studies assessing the protective effect of benserazide on neurons co-cultured with activated neutrophils.[4][7]

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells or iPSC-derived human cortical neurons in appropriate media until confluent.

-

Plate neurons in 96-well plates at a suitable density.

-

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood obtained from healthy volunteers using a density gradient centrifugation method (e.g., with Polymorphprep™).

-

-

Co-culture and Treatment:

-

Activate isolated neutrophils with Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µg/ml).

-

Simultaneously, treat the co-culture with varying concentrations of Benserazide Hydrochloride (e.g., 25 µM, 50 µM) or vehicle control.

-

-

Toxicity Assessment:

-

After a defined incubation period (e.g., 4-6 hours), assess neuronal viability.

-

This can be done using a lactate dehydrogenase (LDH) assay to measure cytotoxicity or a resazurin-based assay to measure cell viability.[10]

-

In Vivo Murine Model of Transient Cerebral Ischemia

This protocol describes a common model used to evaluate the neuroprotective effects of benserazide in stroke.[4][7]

-

Animal Model:

-

Use adult male C57BL/6 mice.

-

-

Surgical Procedure (Transient Middle Cerebral Artery Occlusion - tMCAO):

-

Anesthetize the mouse.

-

Make a midline neck incision to expose the common carotid artery (CCA).

-

Introduce a silicon-coated filament into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

-

After a defined occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally at a specified time point (e.g., immediately after reperfusion).

-

-

Outcome Assessment:

-

Neurological Scoring: Evaluate neurological deficits at various time points post-surgery (e.g., 24, 48, 72 hours) using a standardized scoring system.[4]

-

Gait Analysis: Use an automated gait analysis system (e.g., CatWalk) to assess motor function recovery.[7]

-

Histology: At the end of the experiment, perfuse the animals and collect brain tissue. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or perform immunohistochemistry to measure infarct volume and assess cellular markers of inflammation and neuronal damage.[4]

-

Signaling Pathways and Visualizations

The neuroprotective effects of benserazide appear to be mediated by its influence on the neuroinflammatory cascade.

Caption: Experimental workflow for evaluating benserazide's neuroprotective potential.

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benserazide-is-neuroprotective-and-improves-functional-recovery-after-experimental-ischemic-stroke-by-altering-the-immune-response - Ask this paper | Bohrium [bohrium.com]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. Benserazide is neuroprotective and improves functional recovery after experimental ischemic stroke by altering the immune response [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroinflammation of Microglial Regulation in Alzheimer’s Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease [frontiersin.org]

- 10. Benserazide is neuroprotective and improves functional recovery after experimental ischemic stroke by altering the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron chelating strategies in systemic metal overload, neurodegeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Benserazide Hydrochloride: A Technical Guide to Non-Parkinson's Disease Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide hydrochloride, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, is well-established in combination with levodopa for the treatment of Parkinson's disease. Its primary function in this context is to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects. However, emerging preclinical research has illuminated novel therapeutic potentials for this compound independent of its combination with levodopa, in a range of non-Parkinson's disease applications. This technical guide provides an in-depth review of these applications, focusing on the underlying mechanisms of action, quantitative preclinical data, and detailed experimental methodologies. The potential applications discussed herein include its role in the treatment of β-thalassemia and ischemic stroke, with a brief overview of a clinical study in schizophrenia. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the expanding therapeutic landscape of this compound.

Introduction to this compound

Benserazide is a peripherally acting inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] This enzyme is responsible for the conversion of L-DOPA to dopamine.[2] A key characteristic of benserazide is its inability to cross the blood-brain barrier, which confines its inhibitory action to the periphery.[1] While its primary and well-established use is in combination with levodopa for Parkinson's disease, recent studies have explored its therapeutic potential as a monotherapy in other indications. These investigations have unveiled mechanisms of action that extend beyond its role as a decarboxylase inhibitor, suggesting a broader pharmacological profile.

Non-Parkinson's Disease Applications

β-Thalassemia

β-thalassemia is a genetic blood disorder characterized by reduced or absent synthesis of the β-globin chains of hemoglobin, leading to anemia and other severe complications. A promising therapeutic strategy is the reactivation of fetal hemoglobin (HbF) production, which is normally silenced after birth. Preclinical studies have identified benserazide as a potent inducer of fetal globin gene expression.[3][4]

Benserazide's mechanism in inducing fetal globin involves the epigenetic regulation of the γ-globin gene. It has been shown to downregulate key transcriptional repressors of the γ-globin gene, including B-cell lymphoma/leukemia 11A (BCL11A) and Lysine-specific demethylase 1 (LSD1).[5][6] By suppressing these repressors, benserazide effectively reactivates the expression of the fetal globin gene, leading to increased production of HbF.[5][7]

Signaling Pathway: Benserazide-Mediated Fetal Globin Induction

Caption: Benserazide induces fetal globin by downregulating key repressors.

| Experimental Model | Treatment Group | Dose | Duration | Key Findings | Reference |

| Anemic Baboon | Benserazide | 3 mg/kg | Twice a week for 2 weeks | Up to 13-fold induction of γ-globin mRNA.[6] | [6] |

| β-YAC Transgenic Mice | Benserazide Racemate | 50 mg/kg | Three times a week for 4 weeks | 3.5-fold increase in F-cells.[3] | [3] |

| β-YAC Transgenic Mice | (R)-Benserazide | 50 mg/kg | Three times a week for 4 weeks | 3.2-fold increase in F-cells.[3] | [3] |

| β-YAC Transgenic Mice | (S)-Benserazide | 50 mg/kg | Three times a week for 4 weeks | 3.1-fold increase in F-cells.[3] | [3] |

Anemic Baboon Model: [3]

-

Animal Model: Anemic baboons (Papio anubis) were used. Anemia was induced and maintained by daily phlebotomy to a target hemoglobin of 7.0-7.5 g/dL to simulate accelerated erythropoiesis.

-

Drug Administration: Benserazide was administered orally via an orogastric tube under light sedation. Escalating doses were evaluated.

-

Sample Collection: Peripheral blood samples were collected regularly to monitor hemoglobin levels and for RNA extraction.

-

Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of γ-globin mRNA relative to β-globin mRNA.

β-YAC Transgenic Mouse Model: [3]

-

Animal Model: Transgenic mice carrying the human β-globin locus yeast artificial chromosome (β-YAC) were used.

-

Drug Administration: Benserazide racemate and its individual enantiomers were administered via oral gavage.

-

Sample Collection: Peripheral blood was collected via retro-orbital bleeding at baseline and after the treatment period.

-

Analysis: The percentage of F-cells (red blood cells containing HbF) was determined by flow cytometry using a fluorescein isothiocyanate (FITC)-conjugated anti-human HbF antibody.

Experimental Workflow: Benserazide in β-Thalassemia Preclinical Models

Caption: Preclinical evaluation of Benserazide for β-Thalassemia.

Ischemic Stroke

Ischemic stroke, caused by a blockage of blood flow to the brain, triggers a complex cascade of events including neuronal death and neuroinflammation. Recent preclinical studies suggest that this compound may have neuroprotective and anti-inflammatory effects in the context of ischemic stroke.[4][8]

The beneficial effects of benserazide in ischemic stroke appear to be mediated through the modulation of the post-stroke immune response. Benserazide has been shown to:

-

Reduce Neutrophil Infiltration: It significantly attenuates the infiltration of neutrophils into the ischemic brain parenchyma.[8]

-

Modulate Microglia/Macrophage Polarization: Benserazide promotes the polarization of microglia and macrophages towards an anti-inflammatory M2 phenotype.[4][8]

-

Inhibit NETosis: It has been observed to attenuate the formation of neutrophil extracellular traps (NETs), which are implicated in the inflammatory response following stroke.[4]

Signaling Pathway: Benserazide in Ischemic Stroke Neuroinflammation

Caption: Benserazide's modulation of the neuroinflammatory response in stroke.

| Experimental Model | Treatment Group | Dose | Timing of Administration | Key Findings | Reference |

| Mouse Model of Permanent Middle Cerebral Artery Occlusion (pMCAO) | Benserazide | 25 mg/kg | Immediately after ischemia | Significant reduction in infarct volume at 1 day post-ischemia (p < 0.05).[8] | [8] |

| Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO) | Benserazide | 25 mg/kg | Immediately after ischemia | Significant reduction in infarct volume at 1 day post-ischemia (p < 0.05).[8] | [8] |

| Mouse Model of tMCAO | Benserazide | 25 mg/kg | Immediately after ischemia | Improved neurological outcome at 3 days post-ischemia (p = 0.043).[8] | [8] |

| Mouse Model of tMCAO | Benserazide | 25 mg/kg | Immediately after ischemia | Reduced body weight loss at 7 days post-ischemia (p = 0.031).[8] | [8] |

In Vivo Mouse Models of Ischemic Stroke: [8]

-

Animal Model: Male C57BL/6J mice were used.

-

Surgical Procedures:

-

pMCAO: The left middle cerebral artery (MCA) was permanently occluded by electrocoagulation.

-

tMCAO: The left MCA was transiently occluded for 60 minutes using an intraluminal filament.

-

-

Drug Administration: this compound (25 mg/kg) or vehicle (saline) was administered via intraperitoneal injection immediately after the ischemic insult.

-

Infarct Volume Assessment: Magnetic resonance imaging (MRI) was performed at 1 day post-ischemia to determine the infarct volume.

-

Neurological Scoring: A 28-point neurological score was used to assess sensorimotor deficits at 3 days post-ischemia.

-

Immunohistochemistry: Brain sections were stained for markers of neutrophils (myeloperoxidase) and microglia/macrophages (Iba1) to assess neuroinflammation.

Experimental Workflow: Benserazide in Ischemic Stroke Mouse Models

References

- 1. Introduction to spasticity and related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of gamma-aminobutyric acid (GABA)-mediated transmission by a convulsant benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benserazide racemate and enantiomers induce fetal globin gene expression in vivo: studies to guide clinical development for beta thalassemia and sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benserazide-is-neuroprotective-and-improves-functional-recovery-after-experimental-ischemic-stroke-by-altering-the-immune-response - Ask this paper | Bohrium [bohrium.com]

- 5. Therapeutic γ-globin inducers reduce transcriptional repression in hemoglobinopathy erythroid progenitors through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. esmed.org [esmed.org]

- 8. Benserazide is neuroprotective and improves functional recovery after experimental ischemic stroke by altering the immune response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifungal Properties of Benserazide Hydrochloride against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Benserazide Hydrochloride (BEH) against the opportunistic fungal pathogen Candida albicans. The document synthesizes key findings on its efficacy, both as a standalone agent and in combination with fluconazole, detailing its impact on planktonic cells and biofilms. It also elucidates the proposed mechanisms of action, offering insights for future research and drug development.

Antifungal Susceptibility of Candida albicans to this compound

This compound has demonstrated significant antifungal activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans.[1][2] Its efficacy is further enhanced when used in combination with fluconazole, particularly against resistant strains.

1.1 In Vitro Susceptibility of Planktonic Cells

Quantitative analysis of the minimum inhibitory concentrations (MICs) reveals that BEH is effective against a range of C. albicans isolates. A synergistic effect is observed when BEH is combined with fluconazole (FLC) against resistant strains, as indicated by Fractional Inhibitory Concentration Index (FICI) values between 0.125 and 0.5.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (BEH) and Fluconazole (FLC) against Candida albicans [1]

| Isolate Type | Drug(s) | MIC Range (µg/mL) |

| FLC-sensitive | BEH alone | 8–32 |

| FLC-resistant | BEH alone | 16–32 |

| FLC-resistant | BEH + FLC | 4–8 (BEH) |

| 0.125–0.5 (FLC) |

1.2 Efficacy against Biofilms

BEH, particularly in combination with fluconazole, has shown potent activity against C. albicans biofilms, which are notoriously resistant to conventional antifungal agents. The synergistic effect is most pronounced against early-stage biofilms (formed within 8 hours).[1][3]

Table 2: Sessile Minimum Inhibitory Concentrations (sMICs) of this compound (BEH) and Fluconazole (FLC) against Preformed C. albicans Biofilms [1]

| Biofilm Age | Drug(s) | sMIC Range (µg/mL) | FICI |

| 4 hours | BEH + FLC | Not specified for BEH | < 0.5 (Synergistic) |

| 0.5–2 (FLC) | |||

| 8 hours | BEH + FLC | 16 (BEH) | < 0.5 (Synergistic) |

| 4 (FLC) | |||

| > 12 hours | BEH + FLC | No synergistic activity observed | > 0.5 |

1.3 In Vivo Efficacy in a Galleria mellonella Model

The antifungal activity of BEH has been validated in an in vivo model using Galleria mellonella larvae infected with C. albicans. Treatment with BEH, both alone and in combination with fluconazole, significantly enhanced the survival rate of the infected larvae, demonstrating its potential for in vivo applications.[2][3]

Proposed Mechanism of Action